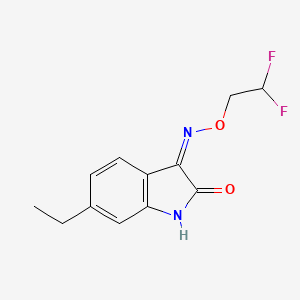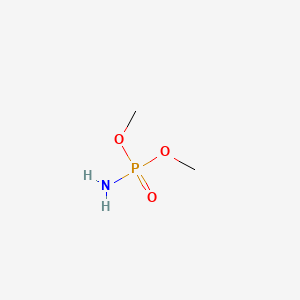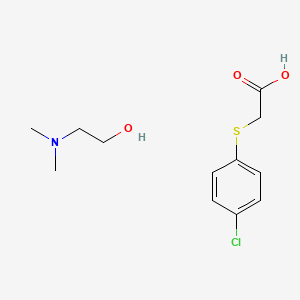
7H-Benzo(e)perimidin-7-one, 4-bromo-6-((4-methylphenyl)amino)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7H-Benzo(e)perimidin-7-one, 4-bromo-6-((4-methylphenyl)amino)-2-phenyl-” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The specific structure of this compound includes a benzo(e)perimidinone core with various substituents, including a bromine atom, a methylphenyl group, and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7H-Benzo(e)perimidin-7-one, 4-bromo-6-((4-methylphenyl)amino)-2-phenyl-” typically involves multi-step organic reactions. The process may start with the formation of the benzo(e)perimidinone core, followed by the introduction of the bromine atom and the amino groups through substitution reactions. Common reagents used in these reactions include brominating agents, amines, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
“7H-Benzo(e)perimidin-7-one, 4-bromo-6-((4-methylphenyl)amino)-2-phenyl-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom and amino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzo(e)perimidinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “7H-Benzo(e)perimidin-7-one, 4-bromo-6-((4-methylphenyl)amino)-2-phenyl-” depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “7H-Benzo(e)perimidin-7-one, 4-bromo-6-((4-methylphenyl)amino)-2-phenyl-” include other benzo(e)perimidinone derivatives with different substituents. Examples include:
- “7H-Benzo(e)perimidin-7-one, 4-chloro-6-((4-methylphenyl)amino)-2-phenyl-”
- “7H-Benzo(e)perimidin-7-one, 4-bromo-6-((4-ethylphenyl)amino)-2-phenyl-”
Uniqueness
The uniqueness of “7H-Benzo(e)perimidin-7-one, 4-bromo-6-((4-methylphenyl)amino)-2-phenyl-” lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the bromine atom and the specific arrangement of the amino and phenyl groups can result in unique properties compared to other similar compounds.
Properties
CAS No. |
40677-64-3 |
|---|---|
Molecular Formula |
C28H18BrN3O |
Molecular Weight |
492.4 g/mol |
IUPAC Name |
4-bromo-6-(4-methylanilino)-2-phenylbenzo[e]perimidin-7-one |
InChI |
InChI=1S/C28H18BrN3O/c1-16-11-13-18(14-12-16)30-22-15-21(29)26-24-23(22)27(33)20-10-6-5-9-19(20)25(24)31-28(32-26)17-7-3-2-4-8-17/h2-15,30H,1H3 |
InChI Key |
KJOUJMUHDGAICT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=C3C4=C2C(=O)C5=CC=CC=C5C4=NC(=N3)C6=CC=CC=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





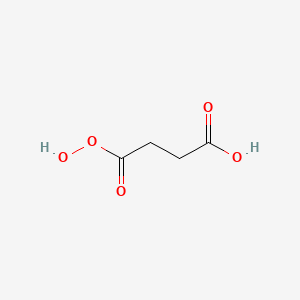
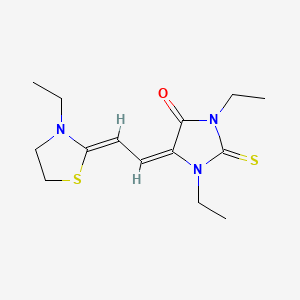

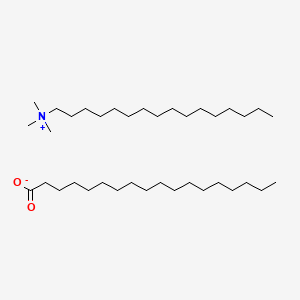

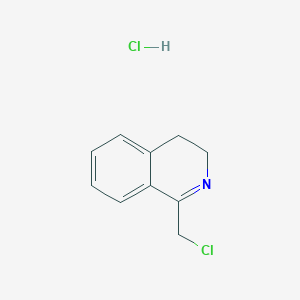
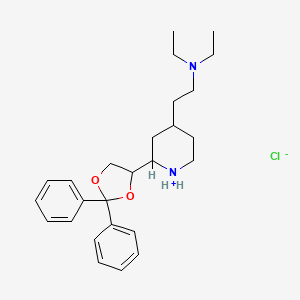
![Ethanamine, 2-[2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethoxy]-N,N-dimethyl-](/img/structure/B13746733.png)
